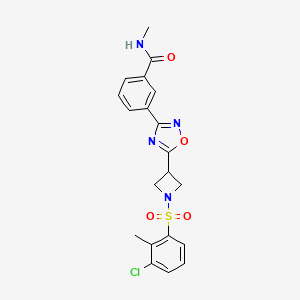![molecular formula C20H21N3O5S2 B2800382 N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396766-96-3](/img/structure/B2800382.png)
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, a cyclohexyl group, a dihydrobenzo[b][1,4]dioxine group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered ring with one sulfur atom . Oxadiazole is a heterocyclic ring containing two nitrogen atoms and one oxygen atom . Dihydrobenzo[b][1,4]dioxine is a type of dioxin with two oxygen atoms in a six-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the specific functional groups present. Thiophenes can undergo electrophilic aromatic substitution reactions similar to benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene is a colorless liquid with a benzene-like odor . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Applications De Recherche Scientifique
Enzyme Inhibitory Applications
Sulfonamides, including those with benzodioxane and acetamide moieties, have been studied for their potential as enzyme inhibitors. For instance, a study by Abbasi et al. (2019) synthesized new sulfonamides to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). The research found that most synthesized compounds exhibited substantial inhibitory activity, suggesting that sulfonamides with complex structures could serve as leads for developing enzyme inhibitors (Abbasi et al., 2019).
Antimicrobial and Antiproliferative Agents
Sulfonamide-based compounds have also been explored for their antimicrobial and antiproliferative properties. A study by Irshad et al. (2019) reported the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds were found to exhibit moderate activity against enzymes like butyrylcholinesterase and acetylcholinesterase but showed promising activity against lipoxygenase, an enzyme associated with inflammatory processes. Furthermore, some of these compounds demonstrated proficient antimicrobial activities, highlighting their potential in therapeutic applications (Irshad et al., 2019).
Potential in Cancer Research
Research into sulfonamide derivatives extends into cancer therapy, with studies exploring their anticancer activities. For example, Redda and Gangapuram (2007) investigated substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share structural features with sulfonamides, for their anticancer activities. The study found that these compounds displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting that similar sulfonamide compounds might have potential applications in cancer research (Redda & Gangapuram, 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c24-30(25,15-4-5-16-17(12-15)27-10-9-26-16)23-20(7-2-1-3-8-20)19-21-18(22-28-19)14-6-11-29-13-14/h4-6,11-13,23H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNENNWSQQOEMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)
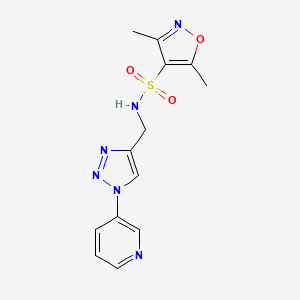
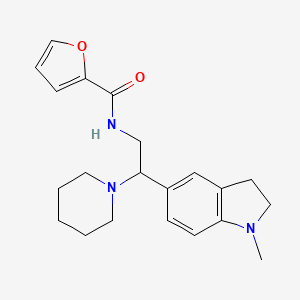
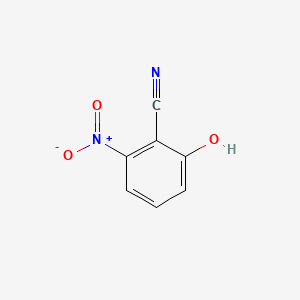
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)
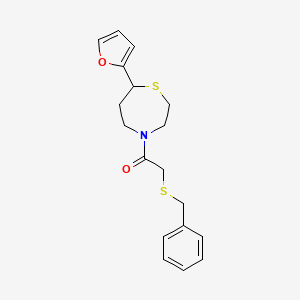
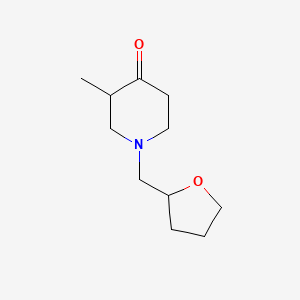
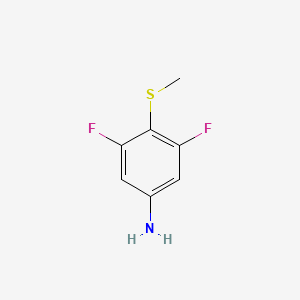

![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)
![4-(difluoromethoxy)-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2800319.png)
![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2800320.png)

